Thalidomide-propargyl-O-PEG2-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-propargyl-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. The compound is designed for conjugation to target proteins, facilitating their degradation via the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: A PEG2 linker is then attached to the modified thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: The terminal alkyne group (propargyl) is introduced to the PEG linker, enabling the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-propargyl-O-PEG2-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The terminal alkyne group allows the compound to participate in CuAAC reactions with azide-containing molecules
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for attaching the PEG linker
Major Products
The major products formed from these reactions include conjugates with various biomolecules, such as peptides, proteins, and other small molecules .
Wissenschaftliche Forschungsanwendungen
Thalidomide-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases
Industry: Used in the production of advanced materials and nanotechnology
Wirkmechanismus
Thalidomide-propargyl-O-PEG2-C2-acid exerts its effects through the following mechanisms:
Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome
Pathways Involved: The ubiquitin-proteasome pathway is the primary pathway involved in the mechanism of action
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but with slight variations in the linker or functional groups
Thalidomide-PEG2-C2-NH2: Another PROTAC linker with an amine group instead of a propargyl group
Uniqueness
Thalidomide-propargyl-O-PEG2-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand, a PEG2 linker, and a terminal alkyne group. This unique structure allows it to participate in click chemistry reactions and facilitates targeted protein degradation .
Eigenschaften
Molekularformel |
C23H24N2O9 |
---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29) |
InChI-Schlüssel |
FCTRJXVUQRIZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.